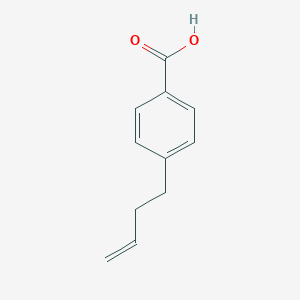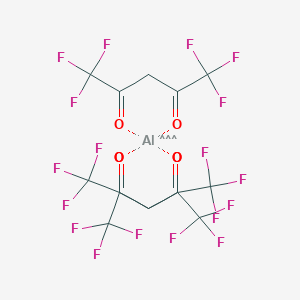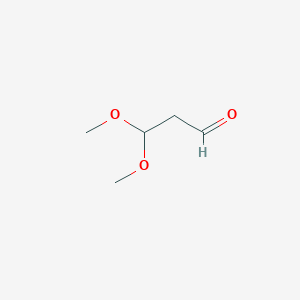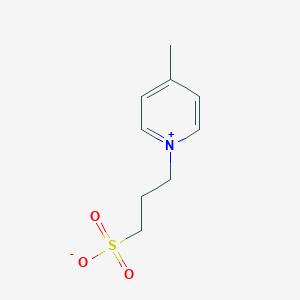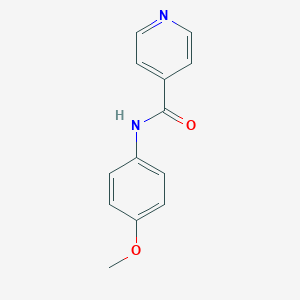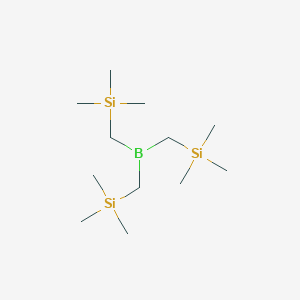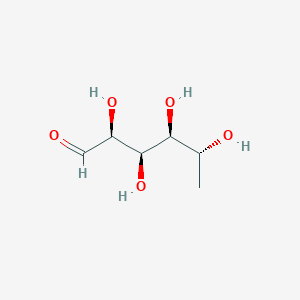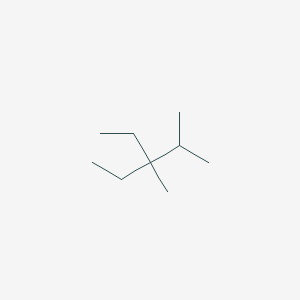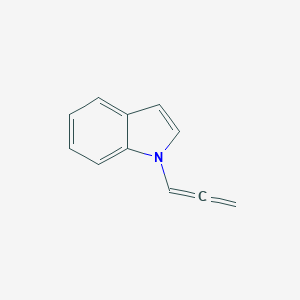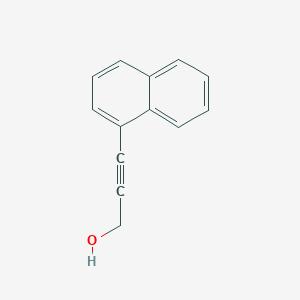![molecular formula C11H20 B092164 Spiro[5.5]undecane CAS No. 180-43-8](/img/structure/B92164.png)
Spiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[5.5]undecane is a polycyclic hydrocarbon with a unique spirocyclic structure. It has been the subject of much scientific research due to its potential applications in various fields. 5]undecane.
Mécanisme D'action
The mechanism of action of Spiro[5.5]undecane is not well understood. However, it is believed to interact with cellular membranes and alter membrane fluidity. This may lead to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
Studies have shown that Spiro[5.5]undecane can have a variety of biochemical and physiological effects. In vitro studies have shown that Spiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In addition, Spiro[5.5]undecane has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Spiro[5.5]undecane is its unique spirocyclic structure, which can be used as a building block for the synthesis of novel materials and compounds. However, one limitation of Spiro[5.5]undecane is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on Spiro[5.5]undecane. One area of interest is the development of new synthetic methods for Spiro[5.5]undecane and its derivatives. Another area of interest is the study of Spiro[5.5]undecane's interactions with cellular membranes and its potential as a drug scaffold. Finally, the development of new materials and compounds based on Spiro[5.5]undecane is an area of interest for materials science researchers.
Méthodes De Synthèse
Spiro[5.5]undecane can be synthesized through a variety of methods. One common method is the Diels-Alder reaction between cyclopentadiene and norbornene. This reaction produces a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by a retro-Diels-Alder reaction to produce Spiro[5.5]undecane.
Applications De Recherche Scientifique
Spiro[5.5]undecane has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Spiro[5.5]undecane has been used as a building block for the synthesis of novel polymers and materials. In organic chemistry, Spiro[5.5]undecane has been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, Spiro[5.5]undecane has been studied for its potential as a drug scaffold.
Propriétés
Numéro CAS |
180-43-8 |
|---|---|
Nom du produit |
Spiro[5.5]undecane |
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
spiro[5.5]undecane |
InChI |
InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2 |
Clé InChI |
NECLQTPQJZSWOE-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCCC2 |
SMILES canonique |
C1CCC2(CC1)CCCCC2 |
Point d'ébullition |
207.0 °C |
Autres numéros CAS |
180-43-8 |
Synonymes |
spirobicyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
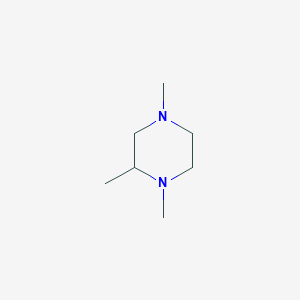
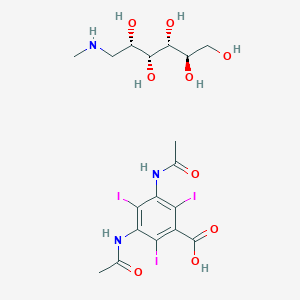
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
